2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
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Overview
Description
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol in the presence of triethylamine as a catalyst . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired triazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form new bonds with other compounds through condensation mechanisms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Condensation Reactions: Catalysts such as acids or bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor and its antibacterial, anticancer, and antifungal activities.
Agrochemistry: The compound is investigated for its use as a fungicide and herbicide.
Materials Science:
Mechanism of Action
The mechanism of action of 2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding is facilitated by hydrogen bonding and dipole interactions, which stabilize the compound within the active site of the target . The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or interaction with biological receptors in agrochemistry.
Comparison with Similar Compounds
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can be compared with other triazole compounds, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity due to additional substituents on the triazole ring.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8BrCl2N3O |
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Molecular Weight |
349.01 g/mol |
IUPAC Name |
2-bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrCl2N3O/c12-11-15-10-9(1-2-17(10)16-11)18-8-4-6(13)3-7(14)5-8/h3-5,9H,1-2H2 |
InChI Key |
CANXMFNMMZSHMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)C1OC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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